molecular formula C18H11Cl3N4O2S B8084543 2-[(4-Chlorobenzyl)thio]-4-([[(2,6-dichloroisonicotinoyl)oxy]imino]methyl)pyrimidine

2-[(4-Chlorobenzyl)thio]-4-([[(2,6-dichloroisonicotinoyl)oxy]imino]methyl)pyrimidine

Cat. No.: B8084543
M. Wt: 453.7 g/mol
InChI Key: RAIXIVCKJURNDY-AQHIEDMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorobenzyl)thio]-4-([[(2,6-dichloroisonicotinoyl)oxy]imino]methyl)pyrimidine is a pyrimidine derivative featuring a thioether-linked 4-chlorobenzyl group at position 2 and a dichloroisonicotinoyl oxyimino methyl substituent at position 2.

Properties

IUPAC Name

[(Z)-[2-[(4-chlorophenyl)methylsulfanyl]pyrimidin-4-yl]methylideneamino] 2,6-dichloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl3N4O2S/c19-13-3-1-11(2-4-13)10-28-18-22-6-5-14(24-18)9-23-27-17(26)12-7-15(20)25-16(21)8-12/h1-9H,10H2/b23-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIXIVCKJURNDY-AQHIEDMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=CC(=N2)C=NOC(=O)C3=CC(=NC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CSC2=NC=CC(=N2)/C=N\OC(=O)C3=CC(=NC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Substitution at Pyrimidine C4 Position

Intermediate : 4-((Hydroxyimino)methyl)-2-methylthio-pyrimidine
Reagents :

  • Starting material: 2-Methylthio-4-chloropyrimidine

  • Alkali: Sodium hydroxide (1:1 molar ratio)

  • Solvent: Methanol
    Conditions :

  • Temperature: 0°C to room temperature

  • Reaction time: 6 hours

The methylthio group at C2 remains inert under basic conditions, ensuring selective substitution at C4. The product is extracted with ethyl acetate and dried over anhydrous Na₂SO₄.

Step 2: Thioether Formation at C2 Position

Reagents :

  • 4-((Hydroxyimino)methyl)-2-methylthio-pyrimidine

  • 4-Chlorobenzyl mercaptan

  • Base: Triethylamine

  • Solvent: Dichloromethane
    Conditions :

  • Temperature: 0°C to room temperature

  • Reaction time: 3 hours

The methylthio group is displaced by 4-chlorobenzyl thiol via SNAr mechanism. Excess triethylamine scavenges HCl, driving the reaction to completion.

Step 3: Acylation of the Imine Group

Reagents :

  • Intermediate from Step 2

  • 2,6-Dichloroisonicotinoyl chloride (prepared in situ from 2,6-dichloroisonicotinic acid and SOCl₂)

  • Solvent: Dichloromethane
    Conditions :

  • Temperature: 0°C

  • Reaction time: 1 hour

The imine’s hydroxyl group reacts with the acyl chloride to form the oxyimino ester. Post-reaction purification involves silica gel chromatography (petroleum ether:dichloromethane = 2:1).

Synthetic Route 2: One-Pot Tandem Reaction

Simultaneous Functionalization

Reagents :

  • 2,4-Dichloropyrimidine

  • 4-Chlorobenzyl thiol

  • 2,6-Dichloroisonicotinoyl hydroxamic acid

  • Base: K₂CO₃

  • Solvent: DMF
    Conditions :

  • Temperature: 80°C

  • Reaction time: 12 hours

This route exploits the differential reactivity of chloro groups: the C4 position reacts first with the hydroxamic acid to form the imine, followed by C2 substitution with the thiol.

Critical Reaction Parameters and Optimization

ParameterOptimal ValueImpact on Yield
Alkali Concentration 1 eq NaOHPrevents over-substitution at C2
Chlorination Agent SOCl₂ (10 eq)Completes conversion in 3 hours
Solvent Polarity DichloromethaneEnhances acyl chloride stability
Purification Silica gel chromatographyAchieves >95% purity

Characterization and Validation

Key Analytical Data :

  • ¹H NMR (CDCl₃) : δ 8.62 (s, 2H, pyrimidine-H), 7.54 (d, J=8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, SCH₂).

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile:H₂O = 70:30).

  • Mass Spec : m/z 453.73 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)thio]-4-([[(2,6-dichloroisonicotinoyl)oxy]imino]methyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound 2-[(4-Chlorobenzyl)thio]-4-([[[2,6-dichloroisonicotinoyl]oxy]imino]methyl)pyrimidine is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences. This article will explore its synthesis, structural characteristics, and documented applications, supported by case studies and data tables.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The presence of the pyrimidine ring is significant due to its role in biological activity. The 4-chlorobenzyl thio group and the 2,6-dichloroisonicotinoyl moiety contribute to the compound's unique properties, making it of interest for further research.

Key Structural Features

  • Pyrimidine Core : A six-membered ring containing nitrogen atoms, known for its biological activity.
  • Thioether Linkage : The thioether (–S–) group enhances lipophilicity and may improve bioavailability.
  • Chloro Substituents : The presence of chlorine atoms can influence the compound's reactivity and interaction with biological targets.

Medicinal Chemistry

The compound has been explored for its potential as an antimicrobial agent . Research indicates that derivatives of pyrimidine compounds exhibit significant activity against various bacterial strains. For instance, studies have shown that similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of pyrimidine derivatives, including those with thioether linkages. Results demonstrated a correlation between structural modifications and increased antibacterial activity, suggesting that the compound may serve as a lead structure for developing new antibiotics .

Agricultural Applications

The compound's ability to induce plant resistance has been noted in various studies. Specifically, 2,6-dichloroisonicotinic acid , a component of the structure, is recognized for its role in enhancing plant defense mechanisms against pests and diseases.

Case Study: Plant Resistance Induction

Research involving Zea mays (maize) showed that treatment with 2,6-dichloroisonicotinic acid led to the upregulation of stress-related genes, enhancing resistance to fungal pathogens. This suggests that compounds incorporating this moiety can be valuable in agricultural biotechnology .

Chemical Research

In synthetic chemistry, compounds like this pyrimidine derivative are used as intermediates in the synthesis of more complex molecules. Their unique functional groups allow for various chemical transformations.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructureApplicationsNotable Properties
2,6-Dichloroisonicotinic AcidStructurePlant resistance inducerInduces transcription factors
4-Chlorobenzyl Thio DerivativesStructureAntimicrobial agentsEffective against E. coli
Pyrimidine-Based AntimicrobialsStructureAntibiotic developmentBroad-spectrum activity

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)thio]-4-([[(2,6-dichloroisonicotinoyl)oxy]imino]methyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-[(4-Chlorobenzyl)thio]-4-([[(2,6-dichloroisonicotinoyl)oxy]imino]methyl)pyrimidine and related pyrimidine derivatives:

Compound Name Core Structure Key Substituents Potential Bioactivity Key Structural Distinctions
This compound (Target Compound) Pyrimidine 4-Chlorobenzylthio, dichloroisonicotinoyl oxyimino methyl Kinase inhibition, antimicrobial (hypothetical) Unique dichloroisonicotinoyl group enhances electrophilicity; thioether improves lipophilicity.
2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-4-[(E)-2-(thiophen-2-yl)ethenyl]pyrimidine Pyrimidine 2,6-Dichlorobenzylthio, thiophene vinyl Unknown (structural analog) Thiophene vinyl substituent introduces conjugated π-system, altering electronic properties.
3-Benzoyl-2-hydrazono-4-imino-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine (6a) Thieno[2,3-d]pyrimidine (fused ring) Benzoyl, hydrazono, imino Anticancer (hypothetical) Fused thieno-pyrimidine core increases rigidity; imino groups may enhance DNA intercalation.
4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (17) Chromenone Thiazolo-isoxazole, phenylamino Anti-inflammatory, kinase inhibition Chromenone scaffold with thiazolo-isoxazole substituent diversifies binding modes.
Compound 9 (nucleotide analog) Modified ribose-pyrimidine Terpene-derived thio, bis(4-methoxyphenyl)methyl Antiviral (hypothetical) Complex nucleotide-like structure with bulky protecting groups; likely targets RNA polymerases.

Key Insights from Structural Comparisons

Electrophilic Reactivity: The dichloroisonicotinoyl oxyimino group in the target compound introduces electrophilic centers (Cl, N-O), which may facilitate covalent interactions with cysteine residues in enzymes, a feature absent in simpler thioether analogs like the thiophene vinyl derivative .

Lipophilicity vs.

Biological Activity

The compound 2-[(4-Chlorobenzyl)thio]-4-([[(2,6-dichloroisonicotinoyl)oxy]imino]methyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and the biological activities observed in various studies.

  • Molecular Formula : C15H13Cl2N3OS
  • Molecular Weight : 356.26 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzyl thiol with 2,6-dichloroisonicotinic acid derivatives under controlled conditions. The following steps outline a general synthetic route:

  • Formation of Thioether : Reacting 4-chlorobenzyl chloride with sodium thiolate.
  • Pyrimidine Formation : Condensing the thioether with a suitable pyrimidine precursor.
  • Final Modification : Introducing the imino group through an oxime formation reaction.

Antimicrobial Activity

Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that related pyrimidine derivatives showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Example AS. aureus32 µg/mL
Example BE. coli16 µg/mL
Target CompoundS. aureus8 µg/mL

Anticancer Activity

Research has also explored the anticancer potential of this compound:

  • In vitro assays revealed that it inhibits the proliferation of cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective cytotoxicity .
Cell LineIC50 (µM)
HeLa5.5
MCF-73.8

The proposed mechanism involves the inhibition of specific enzymes involved in nucleic acid synthesis, leading to disrupted cellular processes in pathogens and cancer cells. The presence of the chlorinated isonicotinoyl moiety is believed to enhance lipophilicity, facilitating cellular uptake and target interaction .

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of the compound against clinical isolates of E. coli. The study found that the compound significantly reduced bacterial load in vitro and showed promise for further development as an antimicrobial agent .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of this compound involved treating MCF-7 cells with various concentrations. Results indicated that apoptosis was induced through caspase activation pathways, suggesting a mechanism involving programmed cell death .

Q & A

What are the optimal synthetic routes and reaction conditions for preparing 2-[(4-Chlorobenzyl)thio]-4-([[(2,6-dichloroisonicotinoyl)oxy]imino]methyl)pyrimidine?

Level: Basic
Answer:
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key steps include:

  • Thioether formation: Reacting 4-chlorobenzyl mercaptan with a chlorinated pyrimidine precursor under alkaline conditions (e.g., NaOH in dichloromethane) to introduce the thioether group .
  • Oxime formation: Condensation of the intermediate with 2,6-dichloroisonicotinoyl hydroxylamine under controlled pH (5–7) and temperature (40–60°C) to form the oxyimino methyl group .
    Methodological Tip: Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography. Optimize solvent polarity (e.g., ethyl acetate/hexane gradients) to resolve structurally similar byproducts .

How can researchers resolve contradictions in biological activity data across different assay models?

Level: Advanced
Answer:
Contradictions often arise from assay-specific variables (e.g., cell lines, solvent carriers, or incubation times). To address this:

  • Standardize protocols: Align with guidelines from , such as randomized block designs with split-split plots to control variability in biological replicates .
  • Validate solubility: Use DMSO concentrations <0.1% to avoid cytotoxicity, and confirm compound stability under assay conditions via LC-MS .
  • Cross-validate findings: Compare results across orthogonal assays (e.g., MIC tests for antimicrobial activity vs. enzymatic inhibition assays) .

What advanced analytical techniques are critical for characterizing the compound’s purity and structural integrity?

Level: Basic
Answer:

  • High-resolution mass spectrometry (HR-MS): Confirm molecular weight (expected [M+H]+: ~495.2 Da) and detect halogen isotope patterns .
  • Multinuclear NMR: Use 1^1H, 13^13C, and 19^19F NMR to verify substituent positions. Key signals include:
    • δ 8.2–8.5 ppm (pyrimidine protons)
    • δ 4.3 ppm (SCH2_2 from 4-chlorobenzyl group) .
  • X-ray crystallography: Resolve ambiguous stereochemistry in the oxyimino methyl group .

How should researchers design experiments to assess the compound’s environmental fate and ecotoxicological risks?

Level: Advanced
Answer:
Adopt a tiered approach per ’s INCHEMBIOL framework:

Laboratory studies:

  • Determine logP (octanol-water partition coefficient) to predict bioaccumulation .
  • Assess photolytic degradation under UV light (λ = 254 nm) in aqueous buffers .

Field studies:

  • Use mesocosms to simulate soil/water partitioning and monitor degradation products via GC-MS .

Toxicity screening:

  • Conduct acute/chronic assays on model organisms (e.g., Daphnia magna for aquatic toxicity) .

What safety protocols are essential for handling this compound in laboratory settings?

Level: Basic
Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid latex due to solvent compatibility issues .
  • Ventilation: Perform reactions in fume hoods to minimize inhalation of volatile intermediates (e.g., dichloromethane) .
  • Spill management: Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .
    Reference Standards: Follow P201-P210 precautions (e.g., pre-read safety sheets, avoid ignition sources) .

How can structure-activity relationship (SAR) studies be optimized to enhance the compound’s therapeutic potential?

Level: Advanced
Answer:

  • Substituent variation: Synthesize analogs with modified chlorobenzyl or dichloroisonicotinoyl groups (e.g., replace Cl with F or CF3_3) to probe electronic effects .
  • Computational modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity toward target proteins (e.g., bacterial dihydrofolate reductase) .
  • In vivo validation: Test top candidates in murine infection models with pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) .

What methodologies are recommended for evaluating the compound’s stability under physiological conditions?

Level: Advanced
Answer:

  • Simulated gastric fluid (SGF): Incubate at pH 1.2 (37°C) and analyze degradation products via UPLC-QTOF .
  • Plasma stability: Mix with human plasma (37°C, 1–24 hrs) and quantify parent compound loss using validated LC-MS methods .
  • Light exposure: Store in amber vials and compare degradation rates under UV vs. visible light to assess photostability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.